
3-Acetamido-4-methylpicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamido-4-methylpicolinic acid: is an organic compound belonging to the class of pyridinecarboxylic acids It is characterized by the presence of an acetamido group at the third position and a methyl group at the fourth position of the picolinic acid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-4-methylpicolinic acid typically involves the acylation of 4-methylpicolinic acid with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the acetamido derivative. The reaction can be represented as follows:
[ \text{4-Methylpicolinic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale acylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: 3-Acetamido-4-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinic acid derivatives.
科学研究应用
3-Acetamido-4-methylpicolinic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal coordination complexes, which can be used in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
作用机制
The mechanism of action of 3-Acetamido-4-methylpicolinic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can chelate metal ions, affecting enzymatic activities and other biochemical processes.
相似化合物的比较
3-Acetamido-5-acetylfuran: Similar in structure but contains a furan ring instead of a pyridine ring.
4-Methylpicolinic acid: Lacks the acetamido group, making it less reactive in certain chemical reactions.
3-Acetamidopyridine: Similar structure but without the methyl group at the fourth position.
Uniqueness: 3-Acetamido-4-methylpicolinic acid is unique due to the presence of both the acetamido and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological molecules and metal ions, making it valuable in various research applications.
属性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC 名称 |
3-acetamido-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5-3-4-10-8(9(13)14)7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI 键 |
RWEBXUOPHMFHSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


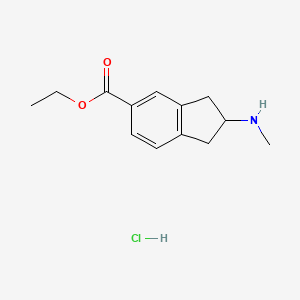
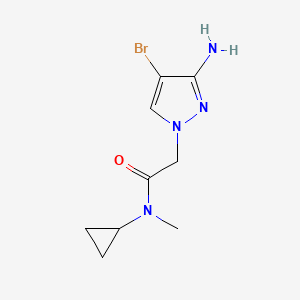
![rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13486887.png)
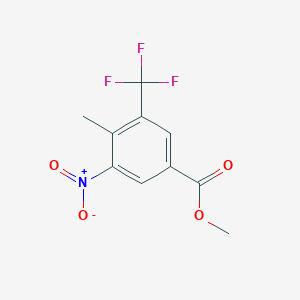


![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)
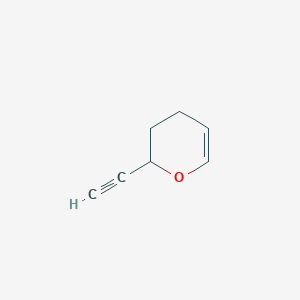
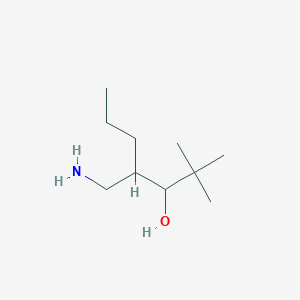
![4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486922.png)


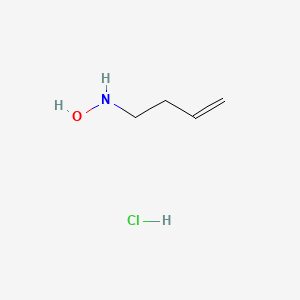
![2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13486951.png)
